molecular formula C12H16N2O B14861724 2-(3-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane

2-(3-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane

Cat. No.: B14861724
M. Wt: 204.27 g/mol
InChI Key: RSYNEVCRIAGDHC-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane is a compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which consists of two rings sharing a single atom. The presence of a methoxyphenyl group and a diazaspiro structure makes this compound an interesting subject for research in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane can be achieved through several synthetic routes. One common method involves the reaction of an alkene with an amide in the presence of triflic anhydride and a base such as collidine or lutidine. The reaction is typically carried out in 1,2-dichloroethane under reflux conditions for 16 hours . Another method involves the use of visible light-mediated energy transfer catalysis to prepare azaspiro compounds via [2+2] cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

2-(3-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-(3-methoxyphenyl)-2,6-diazaspiro[3.3]heptane

InChI

InChI=1S/C12H16N2O/c1-15-11-4-2-3-10(5-11)14-8-12(9-14)6-13-7-12/h2-5,13H,6-9H2,1H3

InChI Key

RSYNEVCRIAGDHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC3(C2)CNC3

Origin of Product

United States

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